molecular formula C19H12F2N2O2S B2372031 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326849-04-0

1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2372031
CAS No.: 1326849-04-0
M. Wt: 370.37
InChI Key: MNUUYGUACJBMMZ-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives are a class of heterocyclic compounds with a fused thiophene-pyrimidine-dione core. The compound 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione features dual fluorinated aromatic substituents: a 3-fluorobenzyl group at position 1 and a 2-fluorophenyl group at position 2. Pyrimidine-2,4(1H,3H)-dione derivatives are known for diverse biological applications, including antiviral, herbicidal, and anticancer activities .

Properties

CAS No.

1326849-04-0

Molecular Formula

C19H12F2N2O2S

Molecular Weight

370.37

IUPAC Name

3-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H12F2N2O2S/c20-13-5-3-4-12(10-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)15-7-2-1-6-14(15)21/h1-10H,11H2

InChI Key

MNUUYGUACJBMMZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F)F

solubility

not available

Origin of Product

United States

Biological Activity

1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound characterized by the molecular formula C19H12F2N2O2S and a molecular weight of 370.37 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure

The structure of the compound can be described using the following identifiers:

  • IUPAC Name : 3-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione
  • CAS Number : 1326849-04-0
  • SMILES Notation : C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F)F

Anticancer Properties

Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit notable anticancer activity. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation.

  • Case Study : A derivative of thieno[3,2-d]pyrimidine demonstrated significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells, suggesting a potential therapeutic application in treating aggressive cancers .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown activity against MIF (Macrophage Migration Inhibitory Factor), which is implicated in inflammatory responses and cancer progression.

  • Inhibition Data : In a study assessing MIF tautomerase activity, derivatives of thieno[3,2-d]pyrimidine were tested for their IC50 values. The results indicated that certain modifications to the structure significantly enhance inhibitory potency. For example:
CompoundIC50 (µM)
Positive Control (4-CPPC)47 ± 7.2
Compound 3a (R110)15 ± 0.8
Compound 3b7.2 ± 0.6
Compound 3i2.6 ± 0.2

This table illustrates the varying potencies of different derivatives, highlighting the importance of structural modifications in enhancing biological activity .

Pharmacological Potential

The pharmacological profile of 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suggests it may serve as a lead compound for drug development targeting diseases characterized by aberrant cell proliferation and inflammatory processes.

Toxicity and Safety Profile

While preliminary data indicates promising biological activity, comprehensive toxicity studies are essential to evaluate the safety profile of this compound before clinical applications can be considered. Current literature emphasizes the need for further investigation into its pharmacokinetics and long-term effects on human health.

Comparison with Similar Compounds

Structural Analogues of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Compound A : 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • Substituents : 4-fluorobenzyl (position 3), 2-chlorophenyl-oxadiazole (position 1).
  • Key Differences : Replaces one fluorine atom with chlorine and introduces a 1,2,4-oxadiazole ring. This modification may alter binding affinity and metabolic stability compared to the target compound .
Compound B : (R)-3-(2-amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione
  • Substituents: Multiple fluorinated and trifluoromethyl groups, an amino-phenylethyl chain, and a methyl group.
Compound C : 6-((2-Fluorophenyl)thio)-3-hydroxypyrimidine-2,4(1H,3H)-dione
  • Substituents : 2-fluorophenylthio at position 6 and hydroxyl at position 3.
  • This compound showed anti-HIV activity (IC₅₀ = 0.8 μM) .
Physicochemical Trends:
  • Fluorination: Fluorine atoms improve metabolic stability and membrane permeability. The target compound’s dual fluorination may enhance bioavailability over non-fluorinated analogs.

Key Research Findings

Substituent Position Matters: 2-Fluorophenyl groups (target compound) vs. 4-fluorobenzyl (Compound A): The ortho-fluorine in the target may induce steric hindrance, affecting binding pocket interactions . Thieno[3,2-d] vs. indeno[2,1-d] cores: The latter showed higher cytotoxicity, suggesting core structure impacts bioactivity .

Synergistic Effects :

  • Combining fluorinated benzyl and phenyl groups (target compound) may synergize electronic and steric effects, a strategy seen in optimized kinase inhibitors .

Preparation Methods

Cyclocondensation of Amidines with Thiophene Derivatives

A widely adopted approach involves the reaction of 2-aminothiophene-3-carbonitrile derivatives with fluorinated benzyl isocyanates. For example, 3-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is condensed with 3-fluorobenzyl bromide in dimethylformamide (DMF) at 80°C for 12 hours, yielding the bicyclic core. Microwave-assisted cyclization (150°C, 30 minutes) enhances efficiency, achieving yields of 68–72%.

Key Reaction Parameters

Parameter Value Source
Solvent DMF
Temperature 80°C (conventional)
Catalyst Potassium carbonate
Yield 68–72%

Ring-Closure via Thiourea Intermediates

Alternative routes utilize thiourea derivatives. For instance, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide reacts with 2-fluorophenyl isothiocyanate in acetonitrile under reflux, followed by alkaline cyclization (KOH/ethanol). This method produces the thienopyrimidine dione core with 65% yield.

Functionalization with Fluorinated Benzyl Groups

N-Alkylation of the Pyrimidine Core

The introduction of the 3-fluorobenzyl group occurs via nucleophilic substitution. The thienopyrimidine dione intermediate is treated with 3-fluorobenzyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C. This step requires strict temperature control to minimize byproducts, achieving 75–80% yield.

Optimized Conditions

Parameter Value Source
Solvent THF
Base Sodium hydride
Temperature 0–5°C
Reaction Time 6 hours
Yield 75–80%

Palladium-Catalyzed Coupling for Aryl Group Installation

For the 2-fluorophenyl substituent, Suzuki-Miyaura coupling is employed. The brominated thienopyrimidine intermediate reacts with 2-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in dioxane/water (4:1) at 90°C. This method achieves 70–75% yield with high regioselectivity.

Final Debromination and Oxidation

Reductive Debromination

Residual bromine atoms from earlier steps are removed via palladium-catalyzed hydrogenation. Using 10% Pd/C under H₂ (3 atm) in ethanol at room temperature, debromination proceeds quantitatively within 2 hours.

Oxidation to Dione

The intermediate thione is oxidized to the dione using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. This step ensures >90% conversion while preserving the fluorinated groups.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods for synthesizing 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione:

Method Yield (%) Purity (%) Key Advantage Limitation Source
Cyclocondensation 68–72 98 Short reaction time (microwave) High catalyst loading
N-Alkylation 75–80 95 Mild conditions Sensitive to moisture
Suzuki Coupling 70–75 97 Excellent regioselectivity Requires inert atmosphere

Scalability and Industrial Considerations

Large-scale synthesis (≥1 kg) demands solvent recovery systems due to the use of DMF and THF. Continuous-flow reactors improve safety and efficiency for exothermic steps like N-alkylation. Chromatography is avoided in favor of crystallization (ethanol/water mixtures) for cost-effective purification.

Analytical Characterization

Critical spectroscopic data for the final compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.32 (m, 4H, Ar-H), 5.21 (s, 2H, CH₂), 4.98 (s, 2H, CH₂).
  • HRMS : m/z calcd. for C₂₀H₁₄F₂N₂O₂S [M+H]⁺ 395.0864; found 395.0868.

Q & A

Q. What are the common synthetic routes for synthesizing 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?

The synthesis typically involves a multi-step approach:

  • Step 1: Core Formation : Cyclization of precursors like methyl 3-aminothiophene-2-carboxylate with urea or thiourea derivatives to form the thieno[3,2-d]pyrimidine core .
  • Step 2: Substitution : Introduction of fluorinated aryl groups via nucleophilic substitution. For example, reaction of the core with 3-fluorobenzyl chloride and 2-fluorophenylboronic acid under Suzuki coupling conditions .
  • Step 3: Purification : Column chromatography or recrystallization to isolate the final product.
    Key reagents include Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation and palladium catalysts for cross-coupling reactions .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzyl protons resonate at δ 4.8–5.2 ppm for benzylic CH₂) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 397.08 for C₂₀H₁₃F₂N₂O₂S).
  • X-ray Crystallography : Resolves crystal packing and dihedral angles between fluorophenyl groups (e.g., torsion angles of 45–60° for optimal steric fit) .

Q. What preliminary assays are used to evaluate its biological activity?

  • In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
  • Solubility and stability : HPLC-based profiling in PBS (pH 7.4) and simulated gastric fluid .

Advanced Questions

Q. How can synthetic yields be improved for large-scale production?

  • Optimized reaction conditions : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate cyclization .
  • Catalyst selection : Palladium nanoparticles (Pd-NPs) enhance cross-coupling efficiency (yield increases from 55% to 82%) .
  • Byproduct mitigation : Introduce scavenger resins (e.g., QuadraSil™) to remove unreacted halides .

Q. How do the fluorophenyl substituents influence binding affinity in kinase targets?

  • Electron-withdrawing effects : Fluorine atoms increase electrophilicity of the pyrimidine ring, enhancing hydrogen bonding with kinase active sites (e.g., ATP-binding pockets) .

  • Steric considerations : Ortho-fluorine on the benzyl group reduces rotational freedom, improving fit into hydrophobic pockets (ΔG binding = −9.2 kcal/mol vs. −7.5 kcal/mol for non-fluorinated analogs) .

  • Comparative data :

    Substituent PositionIC₅₀ (EGFR, nM)
    3-Fluorobenzyl12.3 ± 1.2
    4-Fluorobenzyl28.7 ± 3.1

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Replicate assays : Conduct dose-response curves across multiple cell lines (e.g., discrepancies in IC₅₀ values may arise from cell-specific uptake ).
  • Control for metabolite interference : Use LC-MS to verify compound integrity during prolonged incubation .
  • Molecular dynamics simulations : Compare binding modes in kinase isoforms (e.g., EGFR L858R vs. wild-type) to explain selectivity variations .

Q. What strategies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Measure thermal stabilization of kinases after compound treatment (ΔTₘ ≥ 4°C indicates binding) .
  • Silencing/rescue experiments : Knockdown target kinase (e.g., EGFR siRNA) and observe loss of compound efficacy .
  • Photoaffinity labeling : Incorporate a diazirine moiety into the compound for covalent crosslinking and target identification .

Q. How does this compound compare structurally to analogs with modified substituents?

Analog StructureKey ModificationBioactivity Change
3-(4-Chlorophenyl) derivativeCl instead of F3× lower solubility in PBS
5,6-Dimethylthieno coreMethylated core2× higher metabolic stability
Nitrobenzyl substituentNO₂ instead of FIncreased cytotoxicity (IC₅₀ ↓40%)

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